(5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione
Description
Properties
IUPAC Name |
[5-(2-chloro-4-nitrophenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O5S/c22-16-13-14(25(27)28)5-6-15(16)19-7-8-20(31-19)21(32)24-11-9-23(10-12-24)17-3-1-2-4-18(17)26(29)30/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEPLWZNGAQGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing information from various research studies and databases to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.84 g/mol. The structure features a furan ring, piperazine moiety, and multiple nitro and chloro substituents, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing similar structural motifs exhibit notable antimicrobial properties. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains, including Bacillus cereus and Clostridium perfringens . The mechanism often involves inhibition of protein and DNA synthesis, which is crucial for bacterial growth and replication.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Similar furan and piperazine derivatives have been investigated for their ability to induce apoptosis in cancer cells. For example, compounds with furan rings have been noted to interact with DNA, leading to cytotoxic effects in cancer cell lines .
Enzyme Inhibition
The presence of nitro groups in the compound may enhance its ability to act as an enzyme inhibitor. Research has shown that nitro-substituted compounds can interfere with enzyme activity by modifying active sites or competing with substrate binding . This mechanism could be pivotal in developing therapeutic agents targeting specific enzymes involved in disease pathways.
Biological Activity Summary Table
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of piperazine derivatives, it was found that compounds structurally similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study employed a series of assays to evaluate minimum inhibitory concentrations (MICs), revealing that the compound inhibited bacterial growth at low concentrations.
Case Study 2: Anticancer Activity
Another research project focused on the anticancer potential of furan-based compounds. The findings indicated that derivatives similar to the target compound were effective in reducing cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This suggests that further exploration into this compound could yield promising results for cancer therapy.
Preparation Methods
Nitro Group Introduction via Electrophilic Aromatic Substitution
The synthesis begins with 5-phenylfuran-2-carboxylic acid as the starting material. Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to achieve 5-(4-nitrophenyl)furan-2-carboxylic acid . Regioselectivity challenges arise due to competing meta- and para-directing effects of the furan oxygen. Computational studies suggest that the electron-withdrawing nature of the furan ring favors nitration at the para position of the phenyl group.
Key Data:
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5 | 62 |
Chlorination via Radical Pathway
Chlorination at the ortho position relative to the nitro group is achieved using sulfuryl chloride (SO₂Cl₂) under radical initiation with azobisisobutyronitrile (AIBN). This method minimizes polyhalogenation and ensures >85% selectivity for the 2-chloro-4-nitrophenyl product.
Optimized Conditions:
- SO₂Cl₂ (1.2 equiv), AIBN (0.1 equiv), CCl₄, reflux, 6 h.
- Yield: 78%
Preparation of 4-(2-Nitrophenyl)Piperazine
Piperazine Ring Construction
Piperazine is synthesized via cyclocondensation of 1,2-dibromoethane with 2-nitroaniline in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C. The reaction proceeds through a nucleophilic aromatic substitution mechanism, with the amine attacking the dibromoethane to form the six-membered ring.
Reaction Scheme:
$$ \text{2-Nitroaniline} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(2-Nitrophenyl)piperazine} $$
Yield: 65%
Purification and Characterization
Crude product is purified via recrystallization from ethanol , yielding white crystals. ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (dd, J = 8.4 Hz, 1H), 7.56–7.49 (m, 2H), 3.21 (t, J = 4.8 Hz, 4H), 2.89 (t, J = 4.8 Hz, 4H).
Methanethione Bridge Formation
Carboxylic Acid Activation and Thioamide Coupling
The carboxylic acid derivative is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 4-(2-nitrophenyl)piperazine in the presence of triethylamine (Et₃N) to form the amide intermediate. Subsequent thionation with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) converts the amide to the thioamide.
Stepwise Protocol:
- Acyl Chloride Formation:
- 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid (1.0 equiv), SOCl₂ (3.0 equiv), reflux, 3 h.
- Yield: 92%
Amide Coupling:
- Acyl chloride (1.0 equiv), 4-(2-nitrophenyl)piperazine (1.1 equiv), Et₃N (2.0 equiv), THF, 0°C → RT, 12 h.
- Yield: 74%
Thionation:
- Amide (1.0 equiv), Lawesson’s reagent (0.5 equiv), toluene, reflux, 6 h.
- Yield: 68%
Mechanistic Insight:
Lawesson’s reagent facilitates thionation via a four-membered transition state, replacing the carbonyl oxygen with sulfur.
Challenges and Optimization Strategies
Regioselectivity in Nitration
Competing nitration at the furan ring (C3 position) is suppressed by using acetic anhydride as a solvent, which stabilizes the transition state for para-nitrophenyl formation.
Thione Stability
The methanethione group is prone to oxidation. Storage under argon atmosphere with added butylated hydroxytoluene (BHT) as a stabilizer extends shelf life to >6 months.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the recommended synthetic routes for (5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, starting with the preparation of substituted furan and piperazine intermediates. A plausible route includes:
- Step 1: Halogenation of furan derivatives to introduce the 2-chloro-4-nitrophenyl group via Friedel-Crafts acylation or Suzuki coupling .
- Step 2: Functionalization of piperazine with 2-nitrophenyl groups using nucleophilic aromatic substitution under reflux with a polar aprotic solvent (e.g., DMF) .
- Step 3: Coupling the furan and piperazine intermediates via a methanethione linkage using thiophosgene or Lawesson’s reagent .
Optimization: Control reaction temperature (e.g., 0–5°C for thiocarbonyl formation), use catalysts like triethylamine to stabilize intermediates, and employ continuous flow reactors to enhance yield and scalability .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended) .
- Spectroscopy: Confirm structure via H/C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for nitro groups) and High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .
- Elemental Analysis: Match experimental C, H, N, S percentages to theoretical values (tolerance ±0.3%) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological targets of this compound?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D2 or serotonin 5-HT) based on piperazine and nitroaryl motifs .
- QSAR Models: Train models using descriptors like logP, topological polar surface area, and nitro group electronegativity to predict activity against enzymes (e.g., kinases) .
- MD Simulations: Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess target affinity and conformational dynamics .
Q. How can researchers resolve contradictory data regarding its biological activity across different assays?
- Dose-Response Curves: Perform IC/EC assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to confirm dose-dependent effects .
- Off-Target Screening: Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
- Redox Stability Tests: Monitor compound degradation under physiological conditions (pH 7.4, 37°C) via LC-MS to rule out artifactivity from reactive metabolites .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
- Substituent Variation: Systematically modify the chloro-nitroaryl (e.g., replace Cl with F) and piperazine-linked nitro groups to assess electronic effects on receptor binding .
- Bioisosteric Replacement: Substitute the methanethione group with carbonyl or sulfonyl analogs to evaluate steric/electronic impacts .
- In Vivo Pharmacokinetics: Compare oral bioavailability and brain penetration in rodent models using radiolabeled analogs (e.g., C-tagged) .
Methodological Considerations
Q. How should researchers handle the compound’s sensitivity to light and moisture during storage?
- Storage: Preserve in amber vials under inert gas (Ar/N) at −20°C, with desiccants (silica gel) to prevent hydrolysis of the thiocarbonyl group .
- Handling: Conduct reactions under dim light and use anhydrous solvents (e.g., THF, DCM) purified via molecular sieves .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- LC-MS/MS: Monitor for thiourea or sulfonic acid byproducts resulting from oxidative/hydrolytic degradation .
- FT-IR: Track disappearance of the C=S stretch (~1200 cm) to confirm structural integrity .
Critical Research Gaps
- Mechanistic Clarity: The exact molecular targets (e.g., GPCRs vs. kinases) remain unconfirmed. Prioritize CRISPR-Cas9 knockout models to validate hypothesized pathways .
- Toxicological Data: Limited in vivo toxicity profiles necessitate acute/chronic dosing studies in rodents (OECD Guidelines 420/423) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
